

Chemical properties and stability of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

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Compound of Interest

Compound Name: Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

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An In-depth Technical Guide to Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and synthesis of **Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Properties

Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative with the molecular formula $C_9H_{12}N_2O_2S$. It presents as a solid at room temperature and is identified by the CAS Number 7234-25-5.^{[1][2][3]}

Physicochemical Data

A summary of the key physicochemical properties of **Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate** is presented in the table below. It is important to note that some of the data, such as the boiling and flash points, are predicted values.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂ S	[1][2]
Molecular Weight	212.27 g/mol	[2][3]
Appearance	Solid	[1]
Melting Point	53-60 °C	
Boiling Point	322.1 ± 22.0 °C (Predicted)	
Flash Point	223.3 °C (Predicted)	
Purity	Typically >97%	[1]
CAS Number	7234-25-5	[1][2][3]

Solubility

Specific solubility data for **Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate** is not readily available in the reviewed literature. However, a structurally related compound, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is reported to be soluble in chloroform and ethyl acetate.[4][5] This suggests that the target compound is likely to exhibit solubility in similar organic solvents.

Stability and Storage

While detailed stability studies on **Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate** are not extensively published, general handling and storage guidelines for similar chemical entities are applicable. The compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and heat.[5] During transportation and storage, it is advisable to protect it from high temperatures, direct sunlight, and moisture to prevent degradation.[5] One source indicates that it is not classified as a hazardous material for transport.

Synthesis and Experimental Protocols

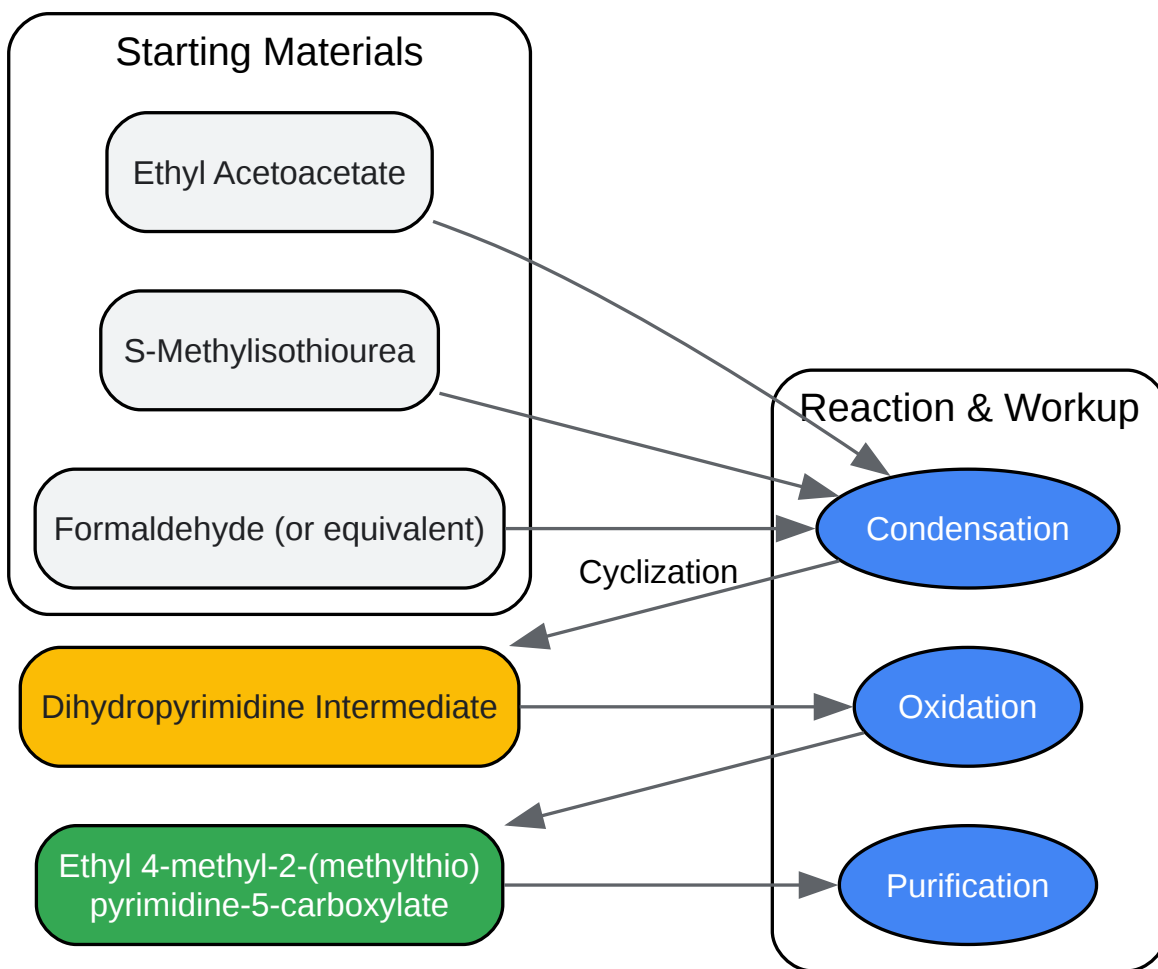
A definitive, step-by-step experimental protocol for the synthesis of **Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate** is not explicitly detailed in the available public literature. However, the synthesis of structurally related pyrimidine derivatives provides a strong

basis for a plausible synthetic route. The synthesis of a more complex derivative, ethyl 4-(2-(4-(2-methylsulfinylethyl)phenyl)ethylamino)-6-ethylpyrimidine-5-carboxylate, utilizes a starting material closely related to the title compound, with the synthesis described in U.S. Patent 5,439,911.[6]

A general and widely used method for the synthesis of pyrimidine rings is the Biginelli reaction or similar condensation reactions. A plausible synthetic pathway for **Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate** would likely involve the condensation of a β -ketoester, an amidine (or a related precursor), and an aldehyde. For the target compound, this could involve the reaction of ethyl acetoacetate, S-methylisothiurea, and a suitable one-carbon source.

Representative Synthetic Workflow

The following diagram illustrates a probable synthetic workflow for **Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate** based on established pyrimidine synthesis methodologies.



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Caption: A plausible synthetic workflow for **Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate**.

Purification

Purification of the final product would typically be achieved through standard laboratory techniques. Column chromatography on silica gel is a common method for purifying pyrimidine derivatives.[6] The choice of eluent would be determined by the polarity of the compound and any impurities present, with mixtures such as ethyl acetate and methanol being potentially suitable.[6] Recrystallization from an appropriate solvent is another effective method for obtaining the compound in high purity.

Analytical Characterization

The structural elucidation and purity assessment of **Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate** would involve a combination of spectroscopic and chromatographic techniques. While experimental spectra for the target compound are not readily available, data from closely related structures can provide an indication of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group attached to the pyrimidine ring (a singlet), the methylthio group (a singlet), and the proton on the pyrimidine ring.
- ^{13}C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, the ethyl group carbons, and the methyl carbons.

For comparison, the ^1H and ^{13}C NMR data for a similar compound, Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, are available in the literature.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern can also provide valuable structural information. A study on the mass spectral fragmentation of pyrimidinethiones suggests that the molecular ion peak is often

observed, and fragmentation may involve the loss of side chains and subsequent cleavage of the pyrimidine ring.[7]

Biological Activity and Applications

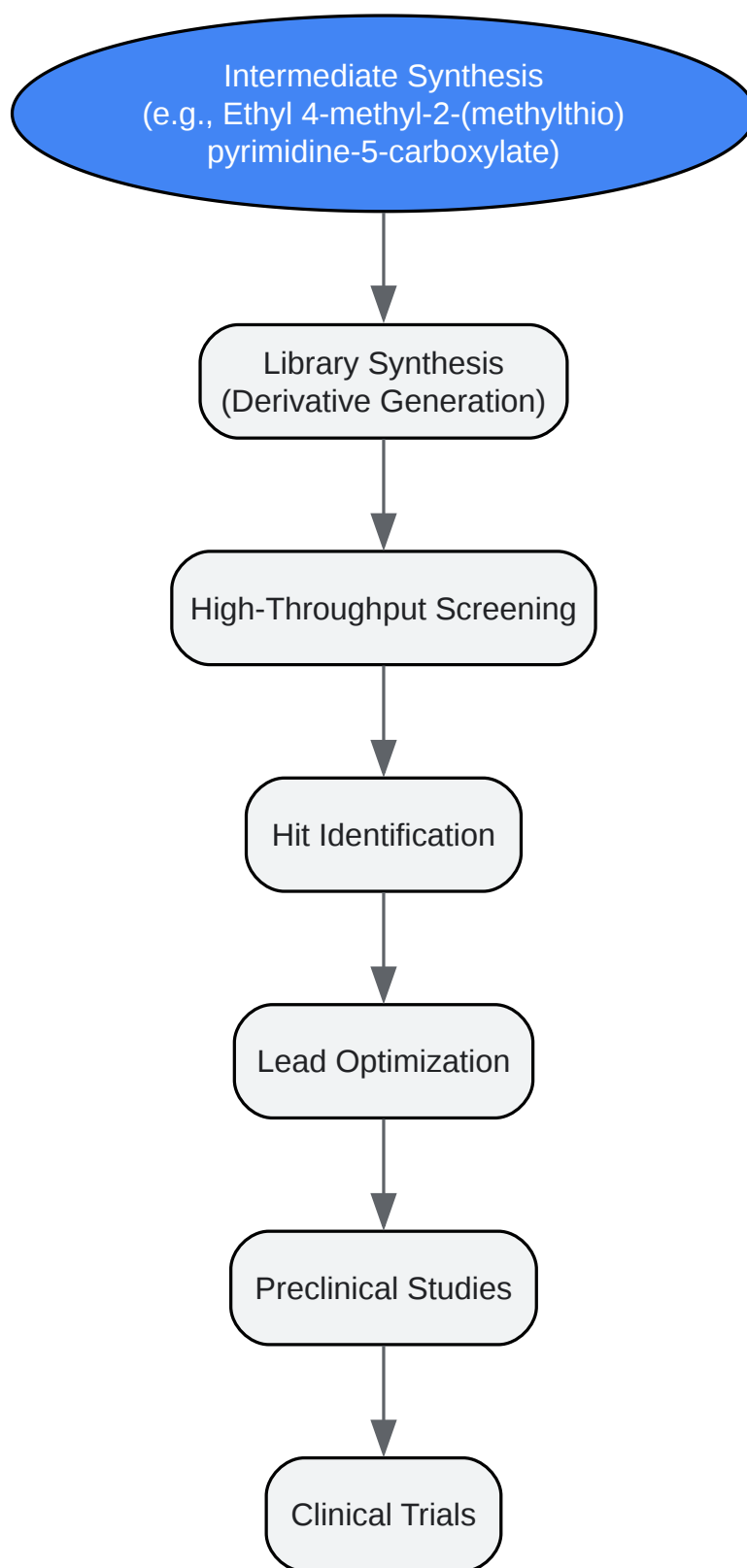
Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them important scaffolds in drug discovery.[8] Various derivatives have been reported to possess anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[8]

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, a related compound, is used in the preparation of pyrimidopyrimidines as protein kinase inhibitors.[8] Another analog, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is utilized in the synthesis of inhibitors for various kinases, including Cdk4, PDGF, and FGF, and has applications in the development of anticancer agents.[2][9]

While specific biological activities for **Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate** are not extensively documented, its structural similarity to these biologically active molecules suggests its potential as a valuable intermediate in the synthesis of novel therapeutic agents.

General Role in Drug Discovery Workflow

The following diagram illustrates the typical role of a heterocyclic intermediate like **Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate** in a drug discovery and development pipeline.



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Caption: Role of a chemical intermediate in the drug discovery process.

Conclusion

Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is a heterocyclic compound with physicochemical properties that make it a valuable building block in synthetic and medicinal chemistry. While comprehensive data on its stability and reactivity are still emerging, its structural relationship to a wide range of biologically active pyrimidine derivatives underscores its potential as a key intermediate in the development of novel therapeutics. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its utility in drug discovery and development.

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